2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide
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Overview
Description
2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide is a complex organic compound featuring a pyrrolidine ring, a trifluoromethyl group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide typically involves multi-step organic reactions. One common approach is the functionalization of preformed pyrrolidine rings.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrrolidine ring.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl group are key to its binding affinity and selectivity. The compound may modulate the activity of enzymes or receptors by altering their conformation or blocking their active sites .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their biological activity.
Trifluoromethylated compounds: These compounds contain the trifluoromethyl group, which is known to enhance metabolic stability and bioavailability.
Carbamothioyl compounds: These compounds feature the carbamothioyl linkage, which can influence the compound’s reactivity and binding properties.
Uniqueness
2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide is unique due to the combination of these structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H22F3N3OS |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H22F3N3OS/c1-16(2,3)14(24)22-15(25)21-12-10-11(17(18,19)20)6-7-13(12)23-8-4-5-9-23/h6-7,10H,4-5,8-9H2,1-3H3,(H2,21,22,24,25) |
InChI Key |
IEKFVPSWUDEMBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
Origin of Product |
United States |
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